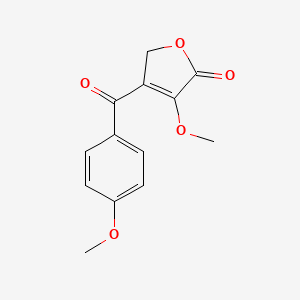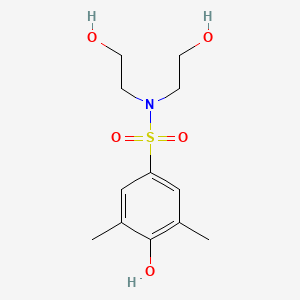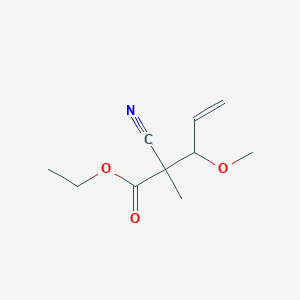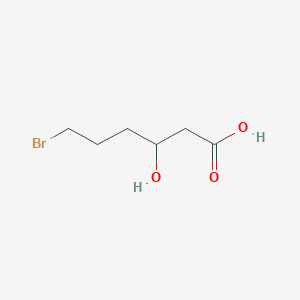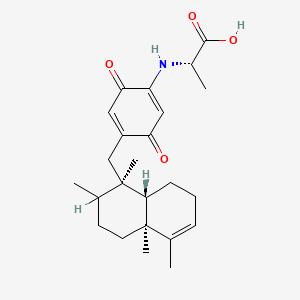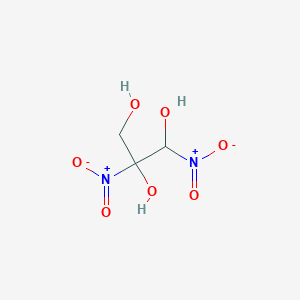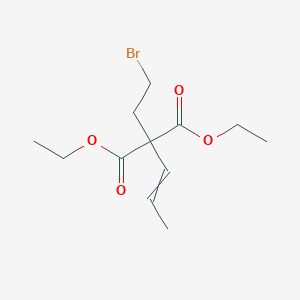
Diethyl (2-bromoethyl)(prop-1-en-1-yl)propanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl (2-bromoethyl)(prop-1-en-1-yl)propanedioate is an organic compound with a complex structure that includes both bromine and ester functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (2-bromoethyl)(prop-1-en-1-yl)propanedioate typically involves the reaction of diethyl malonate with 2-bromoethanol and prop-1-en-1-yl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the malonate, facilitating the nucleophilic substitution reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the reaction conditions and improving the yield and purity of the final product.
化学反应分析
Types of Reactions
Diethyl (2-bromoethyl)(prop-1-en-1-yl)propanedioate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The ester groups can be reduced to alcohols or oxidized to carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.
Elimination Reactions: Strong bases like sodium hydride or potassium tert-butoxide are typically used.
Oxidation and Reduction: Reagents such as lithium aluminum hydride (for reduction) and potassium permanganate (for oxidation) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while elimination reactions would produce alkenes.
科学研究应用
Diethyl (2-bromoethyl)(prop-1-en-1-yl)propanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
作用机制
The mechanism of action of Diethyl (2-bromoethyl)(prop-1-en-1-yl)propanedioate involves its reactivity towards nucleophiles and bases. The bromine atom acts as a leaving group, allowing for various substitution and elimination reactions. The ester groups can participate in hydrolysis and other transformations, making the compound versatile in synthetic applications.
相似化合物的比较
Similar Compounds
Diethyl diallylmalonate: Similar in structure but with allyl groups instead of bromoethyl and prop-1-en-1-yl groups.
Diethyl malonate: Lacks the bromoethyl and prop-1-en-1-yl groups, making it less reactive in certain types of reactions.
Diethyl 2-bromoethylmalonate: Contains the bromoethyl group but lacks the prop-1-en-1-yl group.
Uniqueness
Diethyl (2-bromoethyl)(prop-1-en-1-yl)propanedioate is unique due to the presence of both bromoethyl and prop-1-en-1-yl groups, which confer distinct reactivity patterns. This makes it a valuable intermediate in organic synthesis, offering multiple pathways for chemical transformations.
属性
CAS 编号 |
174619-42-2 |
|---|---|
分子式 |
C12H19BrO4 |
分子量 |
307.18 g/mol |
IUPAC 名称 |
diethyl 2-(2-bromoethyl)-2-prop-1-enylpropanedioate |
InChI |
InChI=1S/C12H19BrO4/c1-4-7-12(8-9-13,10(14)16-5-2)11(15)17-6-3/h4,7H,5-6,8-9H2,1-3H3 |
InChI 键 |
SJIWJGCGAGZZAC-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(CCBr)(C=CC)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


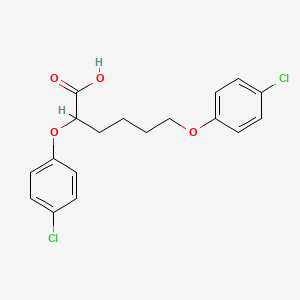
![Tributyl{[3-(furan-2-yl)acryloyl]oxy}stannane](/img/structure/B14274682.png)
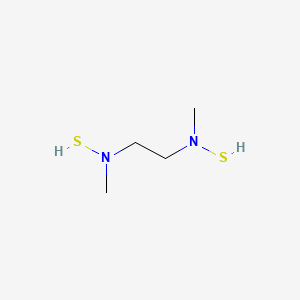
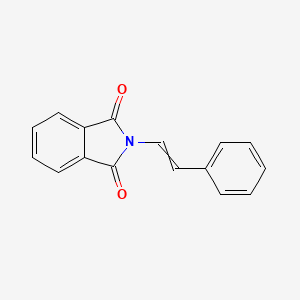
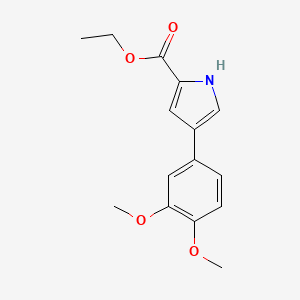
![[(2R,4aS,5S,8R,8aR)-5-[tert-butyl(dimethyl)silyl]oxy-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl] methanesulfonate](/img/structure/B14274713.png)
